Diethylamino-oxido-propoxyiminoazanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethylamino-oxido-propoxyiminoazanium, also known as DEPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DEPA is a cationic surfactant that is commonly used as an emulsifier, wetting agent, and dispersant in various industrial and laboratory settings. In recent years, DEPA has emerged as a promising candidate for use in biomedical research due to its ability to alter the properties of biological membranes and interact with cellular components.

Aplicaciones Científicas De Investigación

Diethylamino-oxido-propoxyiminoazanium has a wide range of potential applications in scientific research, particularly in the fields of biophysics, biochemistry, and cell biology. Diethylamino-oxido-propoxyiminoazanium has been used as a tool to study the properties of biological membranes, including their fluidity, permeability, and organization. Diethylamino-oxido-propoxyiminoazanium can also be used to solubilize and stabilize membrane proteins, which are often difficult to study due to their hydrophobic nature.

Mecanismo De Acción

Diethylamino-oxido-propoxyiminoazanium interacts with biological membranes through electrostatic and hydrophobic interactions. Diethylamino-oxido-propoxyiminoazanium is positively charged at physiological pH, allowing it to bind to negatively charged phospholipids in the membrane. This interaction alters the properties of the membrane, including its fluidity and permeability. Diethylamino-oxido-propoxyiminoazanium can also induce the formation of membrane domains, which can affect the localization and activity of membrane-bound proteins.

Biochemical and Physiological Effects

Diethylamino-oxido-propoxyiminoazanium has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, Diethylamino-oxido-propoxyiminoazanium can increase the fluidity of lipid membranes, which can affect the activity of membrane-bound enzymes and transporters. At higher concentrations, Diethylamino-oxido-propoxyiminoazanium can disrupt the structure of the membrane, leading to changes in membrane permeability and ion transport. Diethylamino-oxido-propoxyiminoazanium has also been shown to affect cellular signaling pathways, including the activation of protein kinase C and the inhibition of phospholipase A2.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diethylamino-oxido-propoxyiminoazanium has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy-to-use reagent that can be readily synthesized and purified. Diethylamino-oxido-propoxyiminoazanium can also be used in a wide range of experimental systems, including cell cultures, isolated membranes, and whole organisms. However, Diethylamino-oxido-propoxyiminoazanium also has limitations, particularly in terms of its potential toxicity and non-specific effects. Diethylamino-oxido-propoxyiminoazanium can interact with a wide range of cellular components, leading to unintended effects on cellular function. Additionally, Diethylamino-oxido-propoxyiminoazanium has been shown to be toxic at high concentrations, limiting its use in certain experimental systems.

Direcciones Futuras

There are several future directions for research on Diethylamino-oxido-propoxyiminoazanium. One potential area of focus is the development of new Diethylamino-oxido-propoxyiminoazanium derivatives with improved properties, such as increased specificity or reduced toxicity. Another area of interest is the use of Diethylamino-oxido-propoxyiminoazanium in drug delivery systems, where it could be used to target specific tissues or cells. Finally, Diethylamino-oxido-propoxyiminoazanium could be used as a tool to study the role of membrane properties in various cellular processes, including signaling, transport, and metabolism.

Conclusion

In conclusion, Diethylamino-oxido-propoxyiminoazanium is a unique chemical compound with a wide range of potential applications in scientific research. Diethylamino-oxido-propoxyiminoazanium can alter the properties of biological membranes and interact with cellular components, making it a valuable tool for studying cellular processes. However, Diethylamino-oxido-propoxyiminoazanium also has limitations in terms of its potential toxicity and non-specific effects. Future research on Diethylamino-oxido-propoxyiminoazanium could lead to the development of new derivatives with improved properties and the use of Diethylamino-oxido-propoxyiminoazanium in drug delivery and other applications.

Métodos De Síntesis

Diethylamino-oxido-propoxyiminoazanium is synthesized through the reaction of diethylamine with propylene oxide, followed by the addition of hydrogen peroxide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in water and other polar solvents. The purity of Diethylamino-oxido-propoxyiminoazanium can be improved through recrystallization, chromatography, or other purification techniques.

Propiedades

Número CAS |

112753-64-7 |

|---|---|

Nombre del producto |

Diethylamino-oxido-propoxyiminoazanium |

Fórmula molecular |

C7H17N3O2 |

Peso molecular |

175.23 g/mol |

Nombre IUPAC |

diethylamino-oxido-propoxyiminoazanium |

InChI |

InChI=1S/C7H17N3O2/c1-4-7-12-8-10(11)9(5-2)6-3/h4-7H2,1-3H3 |

Clave InChI |

SRMGPOJFLKZFES-UHFFFAOYSA-N |

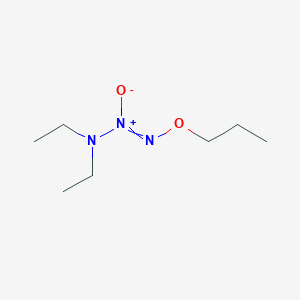

SMILES |

CCCON=[N+](N(CC)CC)[O-] |

SMILES canónico |

CCCON=[N+](N(CC)CC)[O-] |

Sinónimos |

1-Propoxy-3,3-diethyltriazene 2-oxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)

![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)